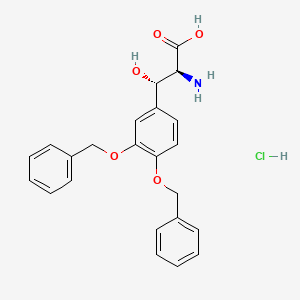

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride

Description

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a synthetic derivative of L-DOPA (levodopa), a precursor to neurotransmitters like dopamine. The compound is characterized by its benzyl-protected dihydroxyphenyl (DOPA) backbone and erythro stereochemistry, distinguishing it from its threo diastereomer. Structurally, it comprises a β-hydroxy amino acid core with benzyl ether groups at the 3- and 4-positions of the phenyl ring, enhancing its lipophilicity and stability compared to unprotected analogs .

Key properties include:

Properties

IUPAC Name |

(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDBOMVDDCUHX-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747592 | |

| Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73594-44-2 | |

| Record name | D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73594-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 3,4-Dihydroxybenzaldehyde

The synthesis begins with 3,4-dihydroxybenzaldehyde , which undergoes dual O-benzylation using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to yield 3,4-bis(phenylmethoxy)benzaldehyde .

Reaction Conditions

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Dichloromethane or DMF | |

| Base | Potassium carbonate | |

| Temperature | 60–80°C, reflux | |

| Yield | 85–92% |

Excess benzylating agent (2.2 eq) ensures complete protection, with reaction progress monitored via TLC or HPLC.

Condensation with Glycine Derivatives

Strecker Synthesis Approach

The protected aldehyde undergoes condensation with a glycine equivalent to form the β-hydroxy-α-amino acid skeleton. A modified Strecker reaction employs:

-

Trimethylsilyl cyanide (TMSCN) as the cyanide source.

-

Ammonium acetate for imine formation.

Mechanism

-

Imine formation between aldehyde and ammonium acetate.

-

Cyanide addition to generate α-aminonitrile.

-

Hydrolysis to β-hydroxy amino acid.

Optimization Data

| Condition | Outcome | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Catalyst | Acetic acid (0.1 eq) | |

| Reaction Time | 24–48 h | |

| Diastereomeric Ratio (erythro:threo) | 3:1 to 4:1 |

Diastereomeric Resolution

Crystallization-Induced Resolution

The crude erythro/threo mixture is resolved via selective crystallization:

Enzymatic Resolution (Patent EP0141613A2)

An alternative method employs acylase enzymes from Streptomyces spp. to hydrolyze N-acyl-L-erythro derivatives selectively, leaving the D-threo isomer intact.

Enzymatic Process Parameters

| Parameter | Detail | Source |

|---|---|---|

| Enzyme Source | Streptomyces culture broth | |

| Substrate | N-Acetyl-DL-erythro-droxidopa | |

| pH | 7.0–7.5 (phosphate buffer) | |

| Temperature | 30–37°C | |

| Conversion Efficiency | >90% L-erythro isomer recovered |

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol or ethyl acetate to precipitate the hydrochloride salt. Critical factors include:

-

Stoichiometry : 1.05–1.1 eq HCl to avoid free acid formation.

Analytical Validation

| Test | Specification | Source |

|---|---|---|

| Purity (HPLC) | ≥99.0% | |

| Melting Point | 198–202°C (decomp.) | |

| Optical Rotation | [α]²⁵D = +12.5° (c=1, H₂O) |

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the parent DL-erythro-Droxidopa.

Scientific Research Applications

Pharmacological Properties

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride acts as a prodrug that converts to norepinephrine, enhancing neurotransmitter levels in the central nervous system. Its ability to cross the blood-brain barrier makes it particularly useful in treating conditions associated with low norepinephrine levels.

Treatment of Neurogenic Orthostatic Hypotension

Droxidopa (the active form of the compound) has been extensively studied for its efficacy in treating neurogenic orthostatic hypotension (nOH). A significant clinical trial demonstrated that droxidopa improved both subjective symptoms and objective measures of blood pressure in patients with nOH.

- Clinical Trial Findings :

- Symptom Improvement : Patients reported significant reductions in symptoms such as dizziness and lightheadedness, with an average improvement of 1.83 units on the Orthostatic Hypotension Questionnaire (OHQ) compared to placebo .

- Hemodynamic Changes : The mean standing systolic blood pressure increased significantly by 11.2 mm Hg in droxidopa recipients versus only 3.9 mm Hg in placebo groups .

Potential Use in Depression and Parkinson's Disease

Research indicates that derivatives of droxidopa may have applications as antidepressants and anti-Parkinsonian agents. The compound's structure suggests it could influence mood regulation and motor function through norepinephrine pathways .

Efficacy in Clinical Settings

A double-blind study involving patients with symptomatic nOH showed that droxidopa not only improved blood pressure but also enhanced the quality of life by reducing the impact of symptoms on daily activities . Adverse effects were minimal, with headache and dizziness being the most commonly reported.

Animal Model Studies

In studies involving rats, acute administration of droxidopa led to increased arterial pressure and mesenteric arterial resistance without altering renal blood flow, indicating its selective action on vascular resistance .

Table 1: Summary of Clinical Trial Results

| Parameter | Droxidopa Group (n=100) | Placebo Group (n=100) | p-value |

|---|---|---|---|

| Mean OHQ Improvement | 1.83 | 0.93 | <0.001 |

| Mean Standing Systolic BP Increase | 11.2 mm Hg | 3.9 mm Hg | <0.001 |

| Adverse Events (≥3%) | Headache (7.4%) | - | - |

| Dizziness (3.7%) | - | - |

Mechanism of Action

The mechanism of action of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride involves its conversion to norepinephrine, a neurotransmitter. This conversion is facilitated by enzymatic processes in the body. The compound acts as a prodrug, meaning it is metabolized into an active form that exerts its effects. The molecular targets and pathways involved include adrenergic receptors and the biosynthetic pathway of catecholamines.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Stereochemical Differences: The erythro and threo isomers differ in the spatial arrangement of hydroxyl and amino groups, impacting receptor binding and metabolic stability. The erythro configuration may exhibit distinct pharmacokinetic profiles compared to the threo form .

Isotopic Labeling : The ¹³C₂,¹⁵N-labeled threo variant (Molecular Weight: 432.87 g/mol) is critical for tracing metabolic pathways but retains identical functional groups to its unlabelled counterpart .

Caffeic Acid: While structurally simpler (lacking the amino acid backbone and benzyl protection), its 3,4-dihydroxy motif shares antioxidant properties but diverges in applications, such as use in food additives rather than neurotransmitter research .

Table 2: Comparative Pharmacological Data

Key Findings:

- Benzyl Protection : Both erythro and threo isomers benefit from benzyl groups, which enhance stability against enzymatic degradation compared to unprotected DOPA derivatives.

- Lipophilicity : The high LogP (~4.79) of benzyl-Droxidopa derivatives suggests improved blood-brain barrier penetration, a critical factor in neuropharmacology .

- Caffeic Acid Limitations : Despite its bioactive properties, rapid oxidation limits its therapeutic utility, unlike the stabilized benzyl-Droxidopa analogs .

Biological Activity

3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride is a synthetic derivative of the naturally occurring amino acid L-DOPA, primarily recognized for its role in treating neurogenic orthostatic hypotension (nOH). This compound has garnered attention due to its potential therapeutic applications in various neurological disorders. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl groups attached to the hydroxyl groups at positions 3 and 4 of the catechol structure. This modification enhances its lipophilicity and stability compared to L-DOPA, potentially influencing its pharmacokinetic profile.

The primary mechanism of action of 3,4-Di-O-benzyl DL-erythro-Droxidopa involves its conversion into norepinephrine (NE) in the body. Upon administration, the compound is metabolized to produce NE, which plays a crucial role in regulating blood pressure and vascular tone. The increase in NE levels enhances sympathetic nervous system activity, thereby improving symptoms associated with nOH.

Pharmacological Effects

- Orthostatic Hypotension : Clinical studies have demonstrated that droxidopa significantly improves standing systolic blood pressure in patients with nOH. In a randomized controlled trial involving 162 patients, those receiving droxidopa showed an average increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) .

- Symptom Relief : Patients reported significant improvements in symptoms associated with nOH, including dizziness and fatigue. The mean change in the Orthostatic Hypotension Questionnaire (OHQ) composite score favored droxidopa over placebo by 0.90 units (p = 0.003) .

Case Studies

Several case studies have highlighted the efficacy of droxidopa:

- A study involving patients with Parkinson's disease experiencing nOH found that droxidopa improved both subjective symptoms and objective measures of blood pressure .

- Another investigation indicated that droxidopa might mitigate complications related to intradialytic hypotension in patients undergoing hemodialysis .

Safety and Tolerability

Droxidopa has been generally well-tolerated among patients, with common side effects including headache, dizziness, and nausea. Serious adverse effects are rare but can include supine hypertension and arrhythmias. Monitoring is recommended for patients starting treatment to manage potential side effects effectively.

Research Findings

Recent studies have explored various aspects of 3,4-Di-O-benzyl DL-erythro-Droxidopa:

- Neuroprotective Effects : Research suggests that droxidopa may exert neuroprotective effects by enhancing dopaminergic signaling pathways, which could be beneficial in conditions like Parkinson's disease .

- Modulation of Neurotransmitter Levels : Investigations into droxidopa's role as a modulator of neurotransmitter levels have indicated its potential utility beyond nOH treatment .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step benzylation of the parent compound (e.g., DL-erythro-Droxidopa) under anhydrous conditions. A reflux setup with DMSO as a solvent and controlled temperature (~100–120°C) is recommended for benzyl group introduction. Post-reaction, ice-water quenching followed by 12-hour stirring ensures intermediate stabilization. Purification via recrystallization (water-ethanol mixtures) improves yield (65–70%) and purity . Monitor reaction progress using TLC or HPLC with UV detection (λ = 254 nm).

Q. How is enantiomeric excess (ee) analyzed for this compound, given its DL-erythro configuration?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is optimal. Use a mobile phase of hexane:isopropanol (85:15, v/v) with 0.1% trifluoroacetic acid to resolve enantiomers. Compare retention times against reference standards. Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can confirm stereochemistry by analyzing coupling constants between protons at C2 and C3 positions .

Q. What stability factors must be controlled during storage and handling?

- Methodological Answer : Store as a hydrochloride salt at –20°C under argon to prevent deliquescence and oxidation. Stability studies indicate degradation (>5%) occurs at room temperature after 30 days due to benzyl group hydrolysis. For long-term storage, lyophilize and seal in amber vials with desiccants. Monitor via periodic LC-MS for de-benzylated byproducts (e.g., free Droxidopa, m/z 213.19) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C2,15N) be leveraged to study metabolic pathways of this compound?

- Methodological Answer : Use 3,4-Di-O-benzyl DL-erythro-Droxidopa-13C2,15N Hydrochloride (CAS 1329488-61-0) as a tracer. Administer in vitro/in vivo models and track isotopic enrichment via LC-HRMS. Fragment ions at m/z 432.87 (parent) and m/z 198.05 (cleaved benzyl groups) confirm metabolic stability. Correlate with 13C-NMR to map carbon flux in neurotransmitter biosynthesis pathways .

Q. What analytical contradictions arise when characterizing benzyl-protected intermediates, and how are they resolved?

- Methodological Answer : Discrepancies in molecular weight (e.g., observed vs. theoretical) often stem from incomplete benzylation or residual solvents. Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to identify adducts (e.g., sodium or potassium). For conflicting NMR data (e.g., unexpected coupling patterns), employ 2D-COSY to distinguish diastereomers arising from erythro vs. threo configurations .

Q. How does the benzyl-protected form influence biological activity compared to free Droxidopa?

- Methodological Answer : Perform comparative assays (e.g., dopamine β-hydroxylase inhibition). The benzyl groups reduce polar interactions, decreasing blood-brain barrier permeability (logP = 2.1 vs. –0.8 for free Droxidopa). Use Caco-2 cell monolayers to quantify permeability (Papp < 1 × 10⁻⁶ cm/s). Activity restoration requires in situ deprotection via esterase-mediated cleavage, validated by LC-MS/MS .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer : Optimize reaction conditions to minimize base-catalyzed racemization. Use mild bases (e.g., K2CO3) in aprotic solvents (e.g., DMF) at ≤60°C. Monitor ee dynamically via inline chiral HPLC. For industrial-scale processes, employ enzyme-mediated asymmetric synthesis (e.g., lipase-catalyzed benzylation) to maintain >98% ee .

Key Research Considerations

- Contradiction Management : Conflicting data on metabolic stability (e.g., isotopic vs. non-isotopic forms) may arise from differential tracer kinetics. Validate with dual-labeling studies (13C/15N and 2H) .

- Advanced Purification : Countercurrent chromatography (CCC) with heptane:ethyl acetate:methanol:water (5:5:5:5) resolves diastereomeric impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.